T7 Tag Peptide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

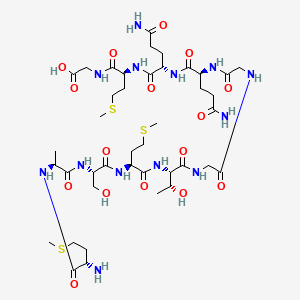

C41H71N13O16S3 |

|---|---|

分子量 |

1098.3 g/mol |

IUPAC名 |

2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetic acid |

InChI |

InChI=1S/C41H71N13O16S3/c1-20(48-35(64)22(42)10-13-71-3)34(63)53-27(19-55)40(69)52-26(12-15-73-5)39(68)54-33(21(2)56)41(70)46-16-30(59)45-17-31(60)49-23(6-8-28(43)57)37(66)50-24(7-9-29(44)58)38(67)51-25(11-14-72-4)36(65)47-18-32(61)62/h20-27,33,55-56H,6-19,42H2,1-5H3,(H2,43,57)(H2,44,58)(H,45,59)(H,46,70)(H,47,65)(H,48,64)(H,49,60)(H,50,66)(H,51,67)(H,52,69)(H,53,63)(H,54,68)(H,61,62)/t20-,21+,22-,23-,24-,25-,26-,27-,33-/m0/s1 |

InChIキー |

CBOSLARKSDSTLV-AQKXWGSKSA-N |

異性体SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)N)O |

正規SMILES |

CC(C(C(=O)NCC(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCSC)N)O |

製品の起源 |

United States |

Foundational & Exploratory

The T7 Tag Peptide: A Comprehensive Technical Guide for Researchers

The T7 tag is a small, yet powerful, epitope tag widely utilized in molecular biology for the detection, purification, and characterization of recombinant proteins.[1][2] This in-depth guide provides researchers, scientists, and drug development professionals with a thorough understanding of the T7 tag, its properties, and its applications, complete with detailed experimental protocols and quantitative data.

Core Concepts of the T7 Tag Peptide

The T7 tag is an 11-amino acid peptide with the sequence MASMTGGQQMG.[1][2] It is derived from the N-terminus of the major capsid protein (gene 10) of the bacteriophage T7.[1][2] Its small size makes it unlikely to interfere with the structure, function, or localization of the protein to which it is fused.[1] The tag can be genetically engineered onto the N-terminus or C-terminus of a protein of interest, providing a reliable handle for subsequent analysis.[1]

The primary utility of the T7 tag lies in its specific recognition by high-affinity monoclonal or polyclonal antibodies. This interaction enables a range of applications, including:

-

Protein Detection: T7-tagged proteins can be easily detected in complex biological samples using techniques like Western blotting and immunofluorescence.

-

Protein Purification: The high-affinity interaction between the T7 tag and its corresponding antibody can be exploited for efficient one-step affinity purification of recombinant proteins.

-

Protein-Protein Interaction Studies: The T7 tag can be used in immunoprecipitation experiments to isolate protein complexes and identify interacting partners.

Quantitative Data

This section provides a summary of key quantitative data associated with the use of the this compound.

Table 1: T7 Tag Antibody Working Concentrations for Western Blotting

| Antibody Type | Supplier | Catalog Number | Recommended Dilution |

| Polyclonal | Cell Signaling Technology | 6885 | 1:1000 |

| Polyclonal | Proteintech | 14441-1-AP | 1:5000 - 1:50000 |

| Monoclonal | BioHippo | K200008M | 1:10000 - 1:15000 |

| Monoclonal | ORF Biologics | ORF.T7MAB-50 | 1:2000 - 1:5000 |

| Monoclonal | Agrisera | AS15 3082 | 1:500 - 1:5000 |

Note: Optimal antibody concentrations should be determined experimentally for each specific application and experimental setup.[3]

Table 2: T7 Tag Affinity Purification Resin Properties

| Product Name | Supplier | Binding Capacity |

| T7•Tag® Affinity Purification Kit | Merck Millipore / Novagen | ≥ 300 µg of T7•Tag β-galactosidase per ml of settled resin |

Table 3: Example of Recombinant Protein Yield with T7 Tag

| Protein | Expression System | Reported Yield | Reference |

| Mature Streptavidin | E. coli BL21(DE3)pLysS | Up to 230 mg/L | --INVALID-LINK--[4] |

Note: Protein yields can vary significantly depending on the protein of interest, expression host, and culture conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments involving T7-tagged proteins.

Western Blotting for Detection of T7-Tagged Proteins

This protocol outlines the steps for detecting a T7-tagged protein in a cell lysate by Western blotting.

Buffers and Reagents:

-

Lysis Buffer (RIPA Buffer): 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS. Add protease inhibitors just before use.

-

SDS-PAGE Sample Buffer (4x): 150 mM Tris-HCl, pH 7.0, 25% glycerol, 12% SDS, 0.05% bromophenol blue, 6% β-mercaptoethanol.

-

Running Buffer (1x): 25 mM Tris base, 192 mM glycine, 0.1% SDS.

-

Transfer Buffer (1x): 25 mM Tris base, 192 mM glycine, 20% methanol.

-

TBST (Tris-Buffered Saline with Tween-20): 50 mM Tris, 150 mM NaCl, pH 7.6, with 0.1% Tween-20.

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST.

-

Primary Antibody Dilution Buffer: TBST with 5% BSA.

-

Secondary Antibody Dilution Buffer: TBST with 5% non-fat dry milk.

Procedure:

-

Sample Preparation:

-

Lyse cells in ice-cold lysis buffer.

-

Determine protein concentration of the lysate using a standard assay (e.g., BCA).

-

Mix 30-50 µg of total protein with 4x SDS sample buffer to a final 1x concentration.

-

Heat the samples at 95-100°C for 5 minutes.

-

-

SDS-PAGE:

-

Load samples and a molecular weight marker onto an appropriate percentage polyacrylamide gel.

-

Run the gel according to the manufacturer's instructions.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunodetection:

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary anti-T7 tag antibody, diluted in primary antibody dilution buffer, overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in secondary antibody dilution buffer, for 1-2 hours at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the blot with a chemiluminescent substrate.

-

Detect the signal using an appropriate imaging system.

-

Immunoprecipitation of T7-Tagged Proteins

This protocol describes the immunoprecipitation of a T7-tagged protein from a cell lysate.

Buffers and Reagents:

-

Lysis Buffer: (See Western Blotting protocol).

-

Wash Buffer: HNTG buffer (20 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% Triton X-100, 10% glycerol) or PBS.

-

Elution Buffer: 1x SDS-PAGE sample buffer or a low pH buffer (e.g., 0.1 M glycine, pH 2.5).

-

Anti-T7 Tag Antibody

-

Protein A/G Agarose Beads

Procedure:

-

Lysate Preparation:

-

Prepare cell lysate as described in the Western blotting protocol.

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 30-60 minutes at 4°C on a rotator.

-

Centrifuge to pellet the beads and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add the anti-T7 tag antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation at a low speed (e.g., 1000 x g) for 1 minute.

-

Carefully remove the supernatant.

-

Wash the beads three to five times with ice-cold wash buffer. After the final wash, remove all residual buffer.

-

-

Elution:

-

Resuspend the beads in 1x SDS-PAGE sample buffer and heat at 95-100°C for 5 minutes to elute the protein for analysis by Western blotting.

-

Alternatively, for functional studies, elute with a low pH buffer and neutralize immediately.

-

Affinity Purification of T7-Tagged Proteins

This protocol provides a general procedure for the purification of a T7-tagged protein using an anti-T7 tag antibody-coupled agarose resin.

Buffers and Reagents:

-

Bind/Wash Buffer: 42.9 mM Na₂HPO₄, 14.7 mM KH₂PO₄, 27 mM KCl, 1.37 M NaCl, pH 7.3.

-

Elution Buffer: 1 M Citric Acid, pH 2.2.

-

Neutralization Buffer: 2 M Tris base, pH 10.4.

-

Anti-T7 Tag Antibody Agarose Resin

Procedure:

-

Lysate Preparation:

-

Prepare a clarified cell lysate containing the T7-tagged protein in the bind/wash buffer.

-

-

Binding:

-

Add the anti-T7 tag antibody agarose resin to the lysate.

-

Incubate at room temperature or 4°C with gentle mixing for 1-2 hours.

-

-

Washing:

-

Transfer the resin to a chromatography column or centrifuge to pellet the resin.

-

Wash the resin with 10-20 column volumes of bind/wash buffer to remove unbound proteins.

-

-

Elution:

-

Elute the bound protein with elution buffer. Collect fractions into tubes containing neutralization buffer to immediately raise the pH.

-

-

Analysis:

-

Analyze the eluted fractions by SDS-PAGE and Coomassie staining or Western blotting to confirm the purity and identity of the protein.

-

Visualizations

The following diagrams illustrate common experimental workflows involving the this compound.

Caption: Workflow for expression and purification of a T7-tagged protein.

Caption: Step-by-step workflow for Western blotting of a T7-tagged protein.

Caption: General workflow for immunoprecipitation of a T7-tagged protein.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. T7-Tag Monoclonal Antibody - ORF Biologics [orfbiologics.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. High-yield production and purification of recombinant T7-tag mature streptavidin in glucose-stressed E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

T7 Epitope Tag: A Comprehensive Technical Guide for Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The T7 epitope tag, a short 11-amino acid peptide (MASMTGGQQMG) derived from the major capsid protein of bacteriophage T7, has become an indispensable tool in molecular biology, biotechnology, and drug discovery.[1][2][3] Its small size, high specificity, and versatility make it ideal for the detection, purification, and functional analysis of recombinant proteins.[1] This technical guide provides an in-depth overview of the T7 tag, from its discovery and fundamental properties to its diverse applications. Detailed experimental protocols for key techniques, including affinity purification, immunoprecipitation, and Western blotting, are presented. Furthermore, this guide explores the pivotal role of the T7 phage display system in peptide and antibody discovery, offering a detailed protocol for biopanning. Finally, we illustrate the application of T7-tagged proteins in elucidating complex cellular signaling pathways, using the β2-adrenergic receptor as a model. This document serves as a comprehensive resource for researchers and professionals leveraging the T7 tag in their scientific endeavors.

Introduction to the T7 Tag

The T7 tag is an 11-residue peptide derived from the leader sequence of the T7 bacteriophage's major capsid protein (gene 10).[1][2][3] The corresponding amino acid sequence is Met-Ala-Ser-Met-Thr-Gly-Gly-Gln-Gln-Met-Gly (MASMTGGQQMG).[1][2][3] Due to its small size, it is less likely to interfere with the structure and function of the protein to which it is fused.[1] This property, combined with the availability of highly specific monoclonal antibodies, has made the T7 tag a popular choice for a variety of applications.[1] The tag can be engineered onto the N-terminus or C-terminus of a protein of interest, facilitating its immunochemical analysis and visualization.[1][4]

Key Advantages of the T7 Tag:

-

Small Size: At only 11 amino acids, the T7 tag is unlikely to disrupt the native folding, function, or localization of the fusion protein.[1]

-

High Specificity: Commercially available monoclonal antibodies against the T7 tag exhibit high specificity, resulting in low background and a high signal-to-noise ratio in immunoassays.[1]

-

Versatility: The T7 tag is compatible with a wide range of applications, including Western blotting, immunoprecipitation, immunofluorescence, and affinity purification.[1]

-

Facilitates Protein Purification: T7-tagged proteins can be efficiently purified from complex mixtures using affinity chromatography.[1]

-

Enhances Soluble Expression: In some cases, the T7 tag has been shown to improve the soluble expression of recombinant proteins in E. coli.

Quantitative Data for T7 Tag Applications

For effective experimental design, it is crucial to have access to quantitative data related to the performance of the T7 tag system. The following tables summarize key parameters for various applications.

Table 1: T7 Tag Affinity Purification Parameters

| Parameter | Value | Notes |

| Binding Capacity | ≥ 300 µg of T7-tagged β-galactosidase per mL of settled resin | This value can vary depending on the specific fusion protein and its expression level.[5] |

| Elution Condition | Low pH (e.g., 0.1 M citric acid, pH 2.2) | Eluted proteins should be immediately neutralized to preserve their activity.[5] |

| Regeneration | Resin can be regenerated a minimum of five times | Follow the manufacturer's protocol for regeneration to maintain binding capacity.[5] |

Table 2: T7 Tag Detection Parameters in Immunoassays

| Application | Recommended Primary Antibody Dilution | Detection Limit (Western Blot) | Notes |

| Western Blotting | 1:500 - 1:15,000 | < 1 ng (chemiluminescent detection) | Optimal dilution should be determined empirically.[6][7] Detection of 20 ng of a T7-tagged protein has been demonstrated. |

| ELISA | 1:1,000 - 1:10,000 | Varies depending on assay format | High dilutions are possible, with one antibody showing a 1:176,000 dilution giving a strong signal. |

| Immunofluorescence | 1:200 | Not applicable | Optimal concentration depends on the expression level and cellular localization of the target protein.[2] |

| Immunoprecipitation | 1-10 µg of antibody per 1 mg of cell lysate | Not applicable | The optimal antibody amount may vary based on protein abundance. |

Experimental Protocols

This section provides detailed methodologies for key experiments involving T7-tagged proteins.

Affinity Purification of T7-Tagged Proteins

This protocol is adapted for column chromatography using a commercially available T7-tag antibody agarose resin.

Materials:

-

T7•Tag® Antibody Agarose

-

10X Bind/Wash Buffer: 42.9 mM Na₂HPO₄, 14.7 mM KH₂PO₄, 27 mM KCl, 1.37 M NaCl, 1% Tween-20, pH 7.3.

-

1X Bind/Wash Buffer: Dilute 10X stock with deionized water.

-

10X Elution Buffer: 1 M Citric Acid, pH 2.2.

-

1X Elution Buffer: Dilute 10X stock with deionized water.

-

1X Neutralization Buffer: 2 M Tris base, pH 10.4.

-

Chromatography column

Procedure:

-

Cell Lysate Preparation:

-

Harvest cells expressing the T7-tagged protein by centrifugation.

-

Resuspend the cell pellet in ice-cold 1X Bind/Wash Buffer.

-

Lyse the cells by sonication or other appropriate methods on ice.

-

Clarify the lysate by centrifugation at >14,000 x g for 10 minutes at 4°C to pellet cell debris.

-

-

Column Preparation:

-

Allow the T7•Tag® Antibody Agarose slurry to equilibrate to room temperature.

-

Transfer the desired amount of resin to the chromatography column and allow the storage buffer to drain.

-

Equilibrate the resin by washing with 10 column volumes of 1X Bind/Wash Buffer.

-

-

Protein Binding:

-

Apply the clarified cell lysate to the equilibrated column.

-

Collect the flow-through for analysis by SDS-PAGE to assess binding efficiency.

-

-

Washing:

-

Wash the column with 10-20 column volumes of 1X Bind/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Prepare collection tubes containing 150 µL of 1X Neutralization Buffer for each 1 mL elution fraction.

-

Elute the bound protein with 5-10 column volumes of 1X Elution Buffer, collecting fractions into the prepared tubes.

-

-

Analysis:

-

Analyze the eluted fractions by SDS-PAGE and Coomassie staining or Western blotting to confirm the purity and identity of the T7-tagged protein.

-

Immunoprecipitation (IP) of T7-Tagged Proteins

This protocol describes the immunoprecipitation of a T7-tagged protein from a mammalian cell lysate using magnetic beads.

Materials:

-

Anti-T7 tag antibody

-

Protein A/G magnetic beads

-

Cell Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween-20, with freshly added protease and phosphatase inhibitors.

-

Wash Buffer: Same as lysis buffer.

-

Elution Buffer (for Western Blotting): 1X SDS-PAGE sample buffer.

-

Magnetic separation rack.

Procedure:

-

Cell Lysate Preparation:

-

Wash cultured cells with ice-cold PBS.

-

Lyse the cells in ice-cold Cell Lysis Buffer for 15 minutes on ice.

-

Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Determine the protein concentration of the supernatant.

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Add 20 µL of Protein A/G magnetic beads to 1 mg of cell lysate.

-

Incubate with rotation for 30 minutes at 4°C.

-

Place the tube on the magnetic rack and transfer the supernatant to a new tube.

-

-

Immunocomplex Formation:

-

Add the recommended amount of anti-T7 tag antibody (typically 1-10 µg) to the pre-cleared lysate.

-

Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

-

-

Capture of Immunocomplex:

-

Add 30 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.

-

Incubate with rotation for 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads using the magnetic rack and discard the supernatant.

-

Wash the beads three to five times with 500 µL of ice-cold Wash Buffer.

-

-

Elution:

-

Resuspend the beads in 40 µL of 1X SDS-PAGE sample buffer.

-

Boil the sample for 5 minutes at 95-100°C to elute the proteins and denature the antibody.

-

Pellet the beads with the magnetic rack and load the supernatant onto an SDS-PAGE gel for Western blot analysis.

-

Western Blotting of T7-Tagged Proteins

This protocol outlines the general steps for detecting a T7-tagged protein by Western blotting.

Materials:

-

Primary anti-T7 tag antibody

-

HRP-conjugated secondary antibody

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

-

Wash Buffer: TBST.

-

Chemiluminescent substrate.

Procedure:

-

SDS-PAGE and Transfer:

-

Separate the protein samples by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the anti-T7 tag primary antibody diluted in Blocking Buffer (e.g., 1:1000 - 1:10,000) for 1-2 hours at room temperature or overnight at 4°C.

-

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with Wash Buffer.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.

-

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with Wash Buffer.

-

-

Detection:

-

Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the signal using a CCD camera-based imager or X-ray film.

-

T7 Phage Display for Drug Discovery

The T7 phage display system is a powerful high-throughput screening technology used to identify peptides, antibodies, and other proteins that bind to specific targets.[5][6] In this system, a library of peptides or proteins is expressed as a fusion to the T7 phage capsid protein, gp10.[6] The phage particles then physically link the displayed protein (phenotype) with the DNA that encodes it (genotype).

T7 Phage Display Biopanning Workflow

Biopanning is the iterative process of affinity selection used to enrich for phages that display a protein with high affinity for a target of interest.

Caption: Workflow of T7 phage display biopanning.

Detailed Biopanning Protocol

This protocol provides a step-by-step guide for a single round of biopanning.

Materials:

-

T7 phage display library

-

Target protein

-

Coating Buffer: 0.1 M NaHCO₃, pH 8.6.

-

Blocking Buffer: PBS with 2% BSA or non-fat dry milk.

-

Wash Buffer (PBST): PBS with 0.1% Tween-20.

-

Elution Buffer: 0.2 M Glycine-HCl, pH 2.2.

-

Neutralization Buffer: 1 M Tris-HCl, pH 9.1.

-

E. coli host strain (e.g., BLT5403)

-

LB medium and agar plates

Procedure:

-

Target Immobilization:

-

Coat the wells of a microtiter plate with the target protein (1-10 µg/mL in Coating Buffer) overnight at 4°C.

-

-

Blocking:

-

Wash the wells three times with PBS.

-

Block non-specific binding sites by incubating with Blocking Buffer for 1-2 hours at room temperature.

-

-

Binding (Affinity Selection):

-

Wash the wells three times with PBST.

-

Add the T7 phage display library (typically 10¹⁰ - 10¹¹ pfu) to the wells and incubate for 1-2 hours at room temperature with gentle agitation.

-

-

Washing:

-

Discard the unbound phages.

-

Wash the wells 10-20 times with PBST to remove non-specifically bound phages. The stringency of washing can be increased in subsequent rounds.

-

-

Elution:

-

Add Elution Buffer to the wells and incubate for 5-10 minutes to dissociate the bound phages.

-

Transfer the eluate to a new tube and immediately neutralize with Neutralization Buffer.

-

-

Amplification:

-

Infect a mid-log phase E. coli culture with the eluted phages.

-

Plate the infected bacteria on agar plates and incubate until plaques are visible.

-

Harvest the phage from the plate lysate to create an enriched library for the next round of panning.

-

-

Iteration:

-

Repeat the biopanning cycle 3-5 times to progressively enrich for high-affinity binders.

-

-

Analysis:

-

After the final round, individual phage plaques are isolated, and the DNA encoding the displayed peptide is sequenced to identify the binding sequences.

-

Application in Signaling Pathway Analysis: The β2-Adrenergic Receptor

T7-tagged proteins are valuable tools for studying cellular signaling pathways. By tagging a receptor or a downstream signaling molecule, researchers can track its expression, localization, and interactions with other proteins. The β2-adrenergic receptor (β2AR), a classic G-protein coupled receptor (GPCR), provides an excellent model to illustrate this application.

Upon agonist binding, the β2AR activates a canonical signaling pathway involving the Gs protein, adenylyl cyclase, and the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). Additionally, β2AR can signal through a G-protein-independent pathway involving β-arrestin, which can lead to the activation of the Extracellular signal-regulated kinase (ERK) pathway.

Caption: β2-Adrenergic Receptor Signaling Pathways.

By using a T7-tagged β2AR, researchers can:

-

Confirm Expression: Use Western blotting with an anti-T7 antibody to verify the expression of the receptor in transfected cells.

-

Study Interactions: Perform co-immunoprecipitation with an anti-T7 antibody to pull down the receptor and identify interacting proteins, such as Gs or β-arrestin.

-

Visualize Trafficking: Use immunofluorescence with an anti-T7 antibody to visualize the internalization of the receptor upon agonist stimulation.

Conclusion

The T7 epitope tag is a robust and versatile tool that has significantly advanced research in protein science and drug discovery. Its small size, high specificity, and compatibility with a wide array of biochemical and immunological techniques make it an invaluable asset for studying protein expression, purification, and function. The T7 phage display system further extends the utility of this technology, enabling the high-throughput discovery of novel peptides and antibodies with therapeutic and diagnostic potential. As research continues to unravel the complexities of cellular processes, the T7 tag will undoubtedly remain a cornerstone technology for scientists and drug developers.

References

- 1. Beta-2 adrenergic receptor mediated ERK activation is regulated by interaction with MAGI-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. T7 tag Monoclonal Antibody (4-C2) (MA5-41081) [thermofisher.com]

- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphorylation or mutation of the ERK2 activation loop alters oligonucleotide binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. agrisera.com [agrisera.com]

- 7. Anti-T7 tag® antibody (ab9115) | Abcam [abcam.com]

The Principle of T7 Epitope Tagging: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, the precise detection, purification, and quantification of proteins are fundamental to advancing biological understanding and therapeutic innovation. Epitope tagging has emerged as a powerful and versatile tool in this endeavor. Among the various available tags, the T7 epitope tag offers a compact and reliable system for the robust characterization of recombinant proteins. This technical guide provides a comprehensive overview of the core principles of T7 epitope tagging, detailed experimental protocols, and quantitative considerations for its successful implementation.

Core Principles of the T7 Epitope Tag

The T7 epitope tag is a short polypeptide sequence derived from the leader sequence of the T7 bacteriophage's major capsid protein (gene 10).[1][2] This 11-amino acid peptide, with the sequence Met-Ala-Ser-Met-Thr-Gly-Gly-Gln-Gln-Met-Gly (MASMTGGQQMG), serves as a specific recognition site for high-affinity monoclonal and polyclonal antibodies.[1][2]

The small size of the T7 tag is one of its primary advantages, as it is less likely to interfere with the structure, function, or localization of the protein to which it is fused.[1] This tag can be genetically engineered onto the N-terminus, C-terminus, or even internal regions of a protein of interest, providing flexibility in experimental design.[1] The availability of highly specific anti-T7 antibodies facilitates a wide range of applications, including protein expression monitoring, purification, and subcellular localization.[1]

Quantitative Data and Comparative Analysis

While precise quantitative metrics such as binding affinity (Kd) for the T7 tag-antibody interaction are not extensively published in the public domain, the performance of the T7 system can be inferred from various sources. The following tables summarize key quantitative data and provide a comparative overview with other common epitope tags.

Table 1: T7 Epitope Tag Specifications

| Parameter | Value | Reference |

| Amino Acid Sequence | MASMTGGQQMG | [1][2] |

| Size | 11 amino acids | [1] |

| Molecular Weight | ~1.3 kDa | |

| Origin | T7 bacteriophage major capsid protein (gene 10) | [1][2] |

Table 2: Performance Metrics of T7 Epitope Tagging

| Parameter | Reported Value/Observation | Reference |

| Affinity Purification Capacity | A minimum of 300 µg of T7-tagged β-galactosidase per milliliter of settled antibody-agarose resin. | [3][4] |

| Protein Yield (Example) | Up to 230 mg/L of soluble, functional T7-tagged mature streptavidin in E. coli. | [5] |

| Antibody Performance (Qualitative) | Anti-T7 antibodies are generally considered to provide high signal-to-noise ratios in immunodetection assays. | [1] |

Table 3: Comparison with Other Common Epitope Tags

| Epitope Tag | Sequence | Size (Amino Acids) | Key Features |

| T7 | MASMTGGQQMG | 11 | Small size, high-specificity antibodies available. [1] |

| FLAG® | DYKDDDDK | 8 | Hydrophilic, contains an enterokinase cleavage site. |

| HA | YPYDVPDYA | 9 | Derived from human influenza hemagglutinin. |

| c-Myc | EQKLISEEDL | 10 | Derived from the human c-Myc proto-oncogene. |

| V5 | GKPIPNPLLGLDST | 14 | Derived from the P and V proteins of the simian virus 5. |

| His-tag | HHHHHH | 6 | Binds to metal ions (e.g., Ni2+, Co2+) for affinity purification. |

Experimental Protocols

The following sections provide detailed methodologies for common applications of T7 epitope tagging.

Western Blotting for T7-Tagged Proteins

This protocol outlines the detection of a T7-tagged protein in a cell lysate by Western blotting.

Materials:

-

Cell lysate containing T7-tagged protein

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Anti-T7 tag antibody (dilution as recommended by the manufacturer, typically 1:1000 - 1:10,000)

-

Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG (depending on the primary antibody host)

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

Chemiluminescent substrate

Procedure:

-

Protein Separation: Separate the protein lysate by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the anti-T7 tag primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Incubate the membrane with a chemiluminescent substrate and visualize the signal using an appropriate imaging system.

Immunoprecipitation of T7-Tagged Proteins

This protocol describes the isolation of a T7-tagged protein from a cell lysate.

Materials:

-

Cell lysate containing T7-tagged protein

-

Anti-T7 tag antibody

-

Protein A/G magnetic beads or agarose resin

-

Immunoprecipitation (IP) lysis buffer

-

Wash buffer

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Procedure:

-

Cell Lysis: Prepare a cell lysate using a non-denaturing IP lysis buffer.

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G beads/resin for 1 hour at 4°C. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the anti-T7 tag antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Capture: Add Protein A/G beads/resin to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads/resin by centrifugation and wash three to five times with cold wash buffer.

-

Elution: Elute the bound protein from the beads/resin using an appropriate elution buffer. For subsequent analysis by Western blotting, elution can be done by boiling in SDS-PAGE sample buffer.

Immunofluorescence of T7-Tagged Proteins

This protocol details the visualization of a T7-tagged protein within cultured cells.

Materials:

-

Cells expressing the T7-tagged protein grown on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBST)

-

Primary antibody: Anti-T7 tag antibody

-

Secondary antibody: Fluorescently labeled anti-mouse or anti-rabbit IgG

-

DAPI (for nuclear staining)

-

Mounting medium

Procedure:

-

Cell Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells with PBS and block with 1% BSA in PBST for 30 minutes.

-

Primary Antibody Incubation: Incubate the cells with the anti-T7 tag primary antibody, diluted in blocking solution, for 1 hour at room temperature.

-

Washing: Wash the cells three times with PBST.

-

Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody, diluted in blocking solution, for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash the cells with PBST and stain with DAPI for 5 minutes.

-

Mounting and Visualization: Wash the cells with PBST, mount the coverslips on microscope slides, and visualize using a fluorescence microscope.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described above.

Conclusion

The T7 epitope tagging system provides a reliable and versatile method for the detection, purification, and characterization of recombinant proteins. Its small size minimizes potential interference with protein function, and the availability of high-quality, specific antibodies enables a broad range of applications. By understanding the core principles and following optimized experimental protocols, researchers, scientists, and drug development professionals can effectively leverage the T7 tag to accelerate their research and development efforts. The quantitative data and comparative analysis provided in this guide offer a framework for selecting the appropriate epitope tagging strategy for specific experimental needs.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. T7-Tag Monoclonal Antibody - ORF Biologics [orfbiologics.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. T7•Tag® Affinity Purification Kit Immunoaffinity purification of T7•Tag fusion proteins | Sigma-Aldrich [sigmaaldrich.com]

- 5. High-yield production and purification of recombinant T7-tag mature streptavidin in glucose-stressed E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

The T7 Tag: A Technical Guide for Recombinant Protein Expression

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted function of the T7 tag in recombinant protein expression. The T7 tag, a short 11-amino acid peptide (MASMTGGQQMG), is derived from the N-terminus of the major capsid protein of bacteriophage T7.[1][2] Its small size and high specificity make it a versatile tool for the detection, purification, and functional analysis of recombinant proteins.[1] This guide provides a comprehensive overview of the T7 tag system, including its biochemical properties, applications, and detailed experimental protocols.

Core Principles of the T7 Tag System

The utility of the T7 tag is intrinsically linked to the highly efficient T7 expression system in Escherichia coli. This system relies on the specific recognition of the T7 promoter by T7 RNA polymerase, an enzyme that transcribes DNA at a significantly higher rate than native E. coli RNA polymerase.[3][4] Recombinant proteins are engineered to include the T7 tag sequence, allowing for their robust expression and subsequent identification using highly specific anti-T7 tag antibodies.[5]

Advantages of the T7 Tag:

-

Small Size: At only 11 amino acids, the T7 tag is less likely to interfere with the structure, function, or solubility of the target protein compared to larger tags.[1][6]

-

High Specificity: Commercially available monoclonal antibodies exhibit high affinity and specificity for the T7 tag, resulting in low background and high signal-to-noise ratios in various immunoassays.[6]

-

Versatility: The T7 tag can be placed at either the N- or C-terminus of a protein and is compatible with a wide range of applications, including Western blotting, immunoprecipitation, immunofluorescence, and affinity purification.[1][6]

-

Enhanced Solubility and Expression: In some cases, the T7 tag has been shown to increase the soluble expression levels of recombinant proteins.[7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of the T7 tag in recombinant protein expression and purification.

Table 1: T7 Tag Affinity Resin Performance

| Parameter | Value | Reference |

| Binding Capacity | ≥ 300 µg of T7-tagged β-galactosidase per mL of settled resin | [8] |

| Elution Condition | pH 2.2 (1M citric acid) | [8] |

| Regeneration | Can be regenerated a minimum of five times without loss of binding activity | [8] |

Table 2: Impact of T7 Tag on Recombinant Protein Yield

| Protein | Fusion Construct | Soluble Protein Titer (g/L) | Reference |

| human Fibroblast Growth Factor 2 (hFGF-2) | Untagged | ~4.8 | [6] |

| hFGF-2 | T7A3-tagged | 7.2 | [6] |

| hFGF-2 | T7-tagged (construct 8) | 10.5 | [6] |

Table 3: Comparison of Common Affinity Tags

| Affinity Tag | Typical Purity | Typical Yield | Resin Cost | Key Advantages | Key Disadvantages | Reference(s) |

| T7 Tag | High | Moderate to High | Moderate | Small size, high antibody specificity | Requires specific anti-T7 antibody resin | [6][9] |

| His-tag | Moderate | High | Low | High capacity, low resin cost | Moderate purity, potential for non-specific binding | [4][9] |

| GST-tag | High | High | Moderate | Enhances solubility, high capacity | Large tag size, may need removal | [10] |

| FLAG-tag | Very High | Low | High | High purity due to specific antibody binding | Low resin capacity, high cost | [9][10] |

| Strep-tag II | Very High | Good | Moderate | Excellent purity, gentle elution | [4][9] |

Experimental Protocols

Detailed methodologies for key experiments involving T7-tagged proteins are provided below.

Western Blotting for T7-Tagged Proteins

This protocol outlines the detection of a T7-tagged protein in a cell lysate.

1. Sample Preparation and SDS-PAGE: a. Prepare cell lysates in a suitable lysis buffer containing protease inhibitors. b. Determine the protein concentration of the lysates. c. Mix an appropriate amount of protein lysate with SDS-PAGE loading buffer and heat at 95-100°C for 5 minutes. d. Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis.

2. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. b. (Optional) Stain the membrane with Ponceau S to visualize protein bands and confirm successful transfer.

3. Immunodetection: a. Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST). b. Incubate the membrane with the primary anti-T7 tag antibody diluted in blocking buffer. A typical starting dilution is 1:1000 to 1:5000. Incubation can be for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[11] c. Wash the membrane three times for 10 minutes each with TBST.[12] d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG, depending on the primary antibody host) diluted in blocking buffer for 1 hour at room temperature.[12] e. Wash the membrane three times for 10 minutes each with TBST.[12]

4. Detection: a. Incubate the membrane with a chemiluminescent HRP substrate. b. Visualize the signal using an appropriate imaging system.

Affinity Purification of T7-Tagged Proteins

This protocol describes the purification of a soluble T7-tagged protein using anti-T7 tag antibody agarose.

1. Cell Lysate Preparation: a. Resuspend the cell pellet from an induced culture in ice-cold 1X T7•Tag Bind/Wash Buffer.[8] b. Lyse the cells by sonication on ice. c. Centrifuge the lysate at high speed to pellet cellular debris. d. Collect the supernatant containing the soluble T7-tagged protein.

2. Affinity Chromatography: a. Equilibrate the T7•Tag Antibody Agarose resin in a chromatography column with 1X T7•Tag Bind/Wash Buffer. b. Load the cleared cell lysate onto the column. c. Wash the column with 10 column volumes of 1X T7•Tag Bind/Wash Buffer to remove unbound proteins.

3. Elution: a. Elute the bound T7-tagged protein with 1X T7•Tag Elute Buffer (pH 2.2).[8] b. Collect the eluate in fractions containing 1X T7•Tag Neutralization Buffer to immediately raise the pH and preserve protein activity.[8]

4. Analysis: a. Analyze the purified protein fractions by SDS-PAGE and Coomassie blue staining or Western blotting.

Immunoprecipitation of T7-Tagged Proteins

This protocol details the isolation of a T7-tagged protein and its interacting partners from a cell lysate.

1. Lysate Preparation: a. Prepare a non-denaturing cell lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors. b. Lyse cells and clear the lysate by centrifugation.

2. Immunocomplex Formation: a. Pre-clear the lysate by incubating with protein A/G agarose or magnetic beads for 30-60 minutes at 4°C to reduce non-specific binding. b. Add the anti-T7 tag antibody to the pre-cleared lysate and incubate for 1-4 hours or overnight at 4°C with gentle rotation to form the antibody-antigen complex.

3. Immunocomplex Capture: a. Add protein A/G agarose or magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C with gentle rotation.

4. Washing: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.

5. Elution and Analysis: a. Elute the immunoprecipitated proteins by resuspending the beads in SDS-PAGE loading buffer and boiling for 5-10 minutes. b. Analyze the eluted proteins by Western blotting using antibodies against the T7-tagged protein and suspected interacting partners.

Visualizing the T7 Tag System and Workflows

The following diagrams, generated using Graphviz, illustrate key processes involving the T7 tag.

Caption: The T7 expression system for recombinant protein production.

Caption: Workflow for affinity purification of T7-tagged proteins.

Caption: Western blotting workflow for detecting T7-tagged proteins.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. biocompare.com [biocompare.com]

- 3. bitesizebio.com [bitesizebio.com]

- 4. Comparison of affinity tags for protein purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. Fusion Tag Design Influences Soluble Recombinant Protein Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 9. pure.psu.edu [pure.psu.edu]

- 10. biotage.com [biotage.com]

- 11. researchgate.net [researchgate.net]

- 12. 7tmantibodies.com [7tmantibodies.com]

T7 Tag Peptide: A Comprehensive Technical Guide to its Molecular Weight and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a focused examination of the T7 tag peptide, a cornerstone tool in molecular biology and protein sciences. We will delve into the fundamental physicochemical properties of this epitope tag, with a primary focus on its molecular weight. This guide will further detail the experimental protocols for its precise measurement and illustrate a common workflow for the detection of T7-tagged fusion proteins.

Physicochemical Properties of the this compound

The T7 tag is a short, 11-amino-acid peptide derived from the N-terminus of the T7 bacteriophage major capsid protein (gene 10). Its small size and high specificity make it a widely used epitope tag for the detection, purification, and characterization of recombinant proteins.

Amino Acid Sequence

The primary structure of the this compound is composed of the following amino acid sequence:

Met-Ala-Ser-Met-Thr-Gly-Gly-Gln-Gln-Met-Gly

Molecular Weight

The molecular weight of a peptide is a critical parameter for its identification and characterization. It is calculated by summing the molecular weights of its constituent amino acids and subtracting the molecular weight of water for each peptide bond formed.

Below is a detailed breakdown of the molecular weight calculation for the this compound.

| Amino Acid (3-Letter Code) | Amino Acid (1-Letter Code) | Molecular Weight (Da) |

| Methionine | M | 149.21 |

| Alanine | A | 89.09 |

| Serine | S | 105.09 |

| Methionine | M | 149.21 |

| Threonine | T | 119.12 |

| Glycine | G | 75.07 |

| Glycine | G | 75.07 |

| Glutamine | Q | 146.14 |

| Glutamine | Q | 146.14 |

| Methionine | M | 149.21 |

| Glycine | G | 75.07 |

| Total Molecular Weight of Amino Acids | 1278.42 Da | |

| Molecular Weight of Water (H₂O) x 10 | 180.15 Da | |

| Calculated Molecular Weight of this compound | 1098.27 Da |

Experimental Determination of Molecular Weight

While the theoretical molecular weight provides a precise value, experimental verification is crucial. Mass spectrometry (MS) is the gold standard for accurately determining the molecular weight of peptides and proteins.

Mass Spectrometry Protocol for Peptide Molecular Weight Determination

This protocol outlines the general steps for determining the molecular weight of a synthetic or purified this compound using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

Materials:

-

Purified this compound sample

-

MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid, CHCA)

-

Solvents for matrix and sample preparation (e.g., acetonitrile, 0.1% trifluoroacetic acid in water)

-

MALDI target plate

-

MALDI-TOF mass spectrometer

Methodology:

-

Sample Preparation:

-

Dissolve the purified this compound in a suitable solvent (e.g., 0.1% TFA in water) to a final concentration of approximately 1-10 pmol/µL.

-

Prepare a saturated solution of the MALDI matrix (e.g., CHCA in 50% acetonitrile, 0.1% TFA).

-

-

Sample Spotting:

-

Mix the peptide sample solution and the matrix solution in a 1:1 ratio (v/v).

-

Spot 1 µL of the mixture onto the MALDI target plate.

-

Allow the spot to air dry completely at room temperature. This process allows the peptide to co-crystallize with the matrix.

-

-

Mass Spectrometry Analysis:

-

Insert the MALDI target plate into the mass spectrometer.

-

Acquire mass spectra in the appropriate mass range for the this compound (e.g., m/z 500-2000).

-

The instrument's laser will irradiate the sample spot, causing desorption and ionization of the peptide molecules.

-

The time it takes for the ionized peptides to travel to the detector is proportional to their mass-to-charge ratio (m/z).

-

-

Data Analysis:

-

The resulting mass spectrum will show a peak corresponding to the [M+H]⁺ ion of the this compound.

-

The m/z value of this peak will represent the experimentally determined molecular weight of the peptide.

-

Detection of T7-Tagged Fusion Proteins

A primary application of the T7 tag is to facilitate the detection of a protein of interest to which it is fused. Western blotting is a common immunoassay used for this purpose.

Western Blot Protocol for T7-Tagged Protein Detection

This protocol provides a general workflow for the detection of a T7-tagged fusion protein from a cell lysate.

Materials:

-

Cell lysate containing the T7-tagged protein

-

SDS-PAGE gels and running buffer

-

Protein transfer system (e.g., wet or semi-dry transfer) and transfer buffer

-

Membrane (e.g., nitrocellulose or PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: Anti-T7 tag antibody

-

Secondary antibody: HRP-conjugated anti-species antibody (e.g., anti-mouse IgG-HRP)

-

Chemiluminescent substrate

-

Imaging system

Methodology:

-

SDS-PAGE: Separate the proteins in the cell lysate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (nitrocellulose or PVDF).

-

Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the anti-T7 tag primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.

-

Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 5-10 minutes each to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as described above to remove unbound secondary antibody.

-

Detection: Incubate the membrane with a chemiluminescent substrate and detect the signal using an appropriate imaging system. The resulting band will indicate the presence and molecular weight of the T7-tagged fusion protein.

Visualized Workflow

The following diagram illustrates the key steps in a typical Western blot experiment for the detection of a T7-tagged protein.

Caption: Western blot workflow for T7-tagged protein detection.

The T7 Epitope Tag: A Technical Guide to its Advantages and Applications

For researchers, scientists, and drug development professionals, the selection of an appropriate epitope tag is a critical decision in experimental design. The ideal tag facilitates reliable detection and purification of a protein of interest without interfering with its native structure and function. Among the arsenal of available small epitope tags, the T7 tag, an 11-amino acid peptide (MASMTGGQQMG) derived from the N-terminus of the T7 bacteriophage major capsid protein (gene 10), offers a compelling combination of small size, high specificity, and versatility.[1][2] This in-depth technical guide explores the core advantages of the T7 tag, provides detailed experimental protocols for its use, and presents a comparative overview with other commonly used small epitope tags.

Core Advantages of the T7 Epitope Tag

The utility of the T7 tag in a myriad of molecular biology applications stems from a number of key characteristics that make it an attractive choice for protein analysis.

Minimal Structural and Functional Interference: One of the most significant advantages of the T7 tag is its small size, comprising only 11 amino acids.[1] This minimal addition to a target protein is less likely to disrupt its folding, stability, and biological activity compared to larger tags like Glutathione S-transferase (GST) or Maltose-Binding Protein (MBP).[3] This is a crucial consideration when studying sensitive proteins or when the preservation of native function is paramount for downstream assays.

High Specificity and Versatility: The T7 tag is recognized by highly specific monoclonal and polyclonal antibodies, enabling sensitive and precise detection in a variety of immunoassays.[1] Its versatility is further demonstrated by its successful application at both the N-terminus and C-terminus of a protein of interest, providing flexibility in fusion protein design to avoid disruption of critical protein domains.[1]

Broad Applicability in Protein Analysis: The T7 tag is compatible with a wide range of standard laboratory techniques, including:

-

Western Blotting: For the detection and quantification of the tagged protein in complex mixtures.

-

Immunoprecipitation (IP) and Co-Immunoprecipitation (Co-IP): For the isolation of the tagged protein and its interacting partners.

-

Immunofluorescence (IF): For the visualization of the subcellular localization of the tagged protein.

-

Affinity Purification: For the enrichment of the tagged protein from cell lysates or other biological samples.[1]

Facilitated Protein Expression: In some instances, the presence of the T7 tag at the N-terminus has been reported to potentially increase the expression levels of fusion proteins.[4] This can be particularly beneficial when working with proteins that are otherwise difficult to express in recombinant systems.

Comparative Overview of Small Epitope Tags

While the T7 tag offers numerous benefits, it is important to consider its characteristics in the context of other popular small epitope tags such as FLAG, HA, and Myc. A direct quantitative comparison of expression levels, purification yields, and antibody affinities across different studies is challenging due to variations in experimental conditions, fusion partners, and expression systems. However, a qualitative and semi-quantitative comparison can guide the selection process.

| Feature | T7 Tag | FLAG® Tag (DYKDDDDK) | HA Tag (YPYDVPDYA) | c-Myc Tag (EQKLISEEDL) |

| Size (Amino Acids) | 11 | 8 | 9 | 10 |

| Origin | Bacteriophage T7 Major Capsid Protein | Synthetic | Human Influenza Hemagglutinin | Human c-Myc Proto-Oncogene |

| Common Applications | WB, IP, Co-IP, IF, Affinity Purification | WB, IP, Co-IP, IF, Affinity Purification, Protein Crystallization | WB, IP, Co-IP, IF, Affinity Purification | WB, IP, Co-IP, IF, Flow Cytometry |

| Reported Advantages | Small size, potential for increased expression.[4] | Highly hydrophilic, less likely to interfere with protein function, contains an enterokinase cleavage site.[3] | Well-characterized, high-affinity antibodies available. | Widely used, successful in protein crystallization. |

| Reported Limitations | Antibody-based purification may yield lower quantities compared to affinity tags like His-tag; low pH elution can be detrimental.[4] | Affinity resin can be expensive and less stable than others. | Not recommended for use in apoptotic cells due to cleavage by caspases. | Elution for affinity chromatography often requires low pH, potentially affecting protein function. |

| Antibody Availability | Good | Excellent | Excellent | Excellent |

Note: The performance of each tag can be protein and context-dependent. Empirical validation is recommended for new proteins of interest.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving T7-tagged proteins. These protocols are intended as a starting point and may require optimization based on the specific protein, cell type, and experimental goals.

Recombinant Protein Expression in E. coli

The T7 expression system is one of the most widely used methods for producing recombinant proteins in E. coli.[1][5] This system relies on the highly active T7 RNA polymerase to drive high levels of transcription of the gene of interest, which is placed under the control of a T7 promoter in an expression vector.

Methodology:

-

Cloning: Subclone the gene of interest into a pET vector (or a similar T7 promoter-based vector) containing an N-terminal or C-terminal T7 tag sequence. Ensure the gene is in the correct reading frame with the tag.

-

Transformation: Transform the expression vector into a suitable E. coli expression strain, such as BL21(DE3). This strain carries a chromosomal copy of the T7 RNA polymerase gene under the control of the lacUV5 promoter.

-

Culture Growth: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Scale-Up and Induction: The next day, inoculate a larger volume of LB medium with the overnight culture (typically a 1:100 dilution). Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

-

Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Expression: Continue to incubate the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 16-25°C) to improve protein solubility.

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for protein purification.

Western Blotting of T7-Tagged Proteins

Western blotting is a fundamental technique for detecting a specific protein within a complex mixture.

Methodology:

-

Sample Preparation: Lyse cells or tissues containing the T7-tagged protein in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors. Determine the protein concentration of the lysate using a standard assay (e.g., BCA or Bradford).

-

SDS-PAGE: Mix an appropriate amount of protein lysate (typically 20-50 µg) with Laemmli sample buffer, heat at 95-100°C for 5 minutes, and load onto a polyacrylamide gel. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the T7 tag, diluted in blocking buffer, overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-mouse IgG-HRP or anti-rabbit IgG-HRP), diluted in blocking buffer, for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 6.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a chemiluminescence imaging system or X-ray film.

Immunoprecipitation (IP) and Co-Immunoprecipitation (Co-IP) of T7-Tagged Proteins

IP is used to isolate a specific protein, while Co-IP is used to isolate that protein along with its binding partners.

Methodology:

-

Cell Lysis: Lyse cells expressing the T7-tagged protein in a non-denaturing lysis buffer (e.g., a buffer containing Tris-HCl, NaCl, EDTA, and a mild detergent like NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors.

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G agarose or magnetic beads for 30-60 minutes at 4°C. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the anti-T7 tag antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G agarose or magnetic beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes. For Co-IP followed by mass spectrometry, elution with a low pH buffer or a competing T7 peptide may be preferred to avoid antibody contamination.

-

Analysis: Analyze the eluted proteins by Western blotting to confirm the presence of the T7-tagged protein and, in the case of Co-IP, its interacting partners.

Immunofluorescence (IF) of T7-Tagged Proteins

IF allows for the visualization of the subcellular localization of a protein.

Methodology:

-

Cell Culture and Fixation: Grow cells expressing the T7-tagged protein on coverslips. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize them with a solution of 0.1-0.25% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular antigens.

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1-5% BSA in PBST) for 30-60 minutes.

-

Primary Antibody Incubation: Incubate the cells with the anti-T7 tag primary antibody, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Washing: Wash the cells three times with PBST.

-

Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG), diluted in blocking buffer, for 1 hour at room temperature in the dark.

-

Washing: Repeat the washing step as in step 5.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium, which may contain a nuclear counterstain like DAPI. Visualize the fluorescent signal using a fluorescence or confocal microscope.

Conclusion

The T7 epitope tag stands as a robust and reliable tool for a wide array of protein analysis techniques. Its small size minimizes the potential for interference with protein function, a critical factor for meaningful biological studies. While the landscape of epitope tags is diverse, the T7 tag's versatility, coupled with the availability of specific antibodies, makes it a valuable component of the molecular biologist's toolkit. The protocols and comparative information provided in this guide are intended to empower researchers to effectively harness the advantages of the T7 tag in their scientific endeavors. As with any experimental system, careful optimization and the use of appropriate controls are paramount to achieving accurate and reproducible results.

References

The T7 Tag in the pET Expression System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pET expression system, a cornerstone of recombinant protein production in Escherichia coli, leverages the high specificity and activity of the bacteriophage T7 RNA polymerase. A key component often integrated into this powerful system is the T7 tag, an 11-amino acid peptide (MASMTGGQQMG) derived from the N-terminus of the T7 major capsid protein.[1][2] This technical guide provides a comprehensive overview of the T7 tag's role within the pET system, detailing its application in protein expression, purification, and downstream analysis.

Core Principles of the pET System with the T7 Tag

The pET system's efficacy hinges on the tightly regulated expression of the gene of interest (GOI). The core components and the mechanism of induction are as follows:

-

T7 Promoter: The GOI, which includes the sequence for the T7 tag, is cloned into a pET vector downstream of a strong T7 promoter. This promoter is specifically recognized by T7 RNA polymerase, not by the host E. coli RNA polymerase.[3]

-

T7 RNA Polymerase: The gene encoding T7 RNA polymerase is located on the chromosome of the host E. coli strain, typically BL21(DE3), under the control of the lacUV5 promoter.[4]

-

lac Operator and Repressor: The lac operator sequence is positioned downstream of the T7 promoter in the pET vector and also controls the expression of the T7 RNA polymerase gene in the host genome. In the absence of an inducer, the LacI repressor protein, encoded by the lacI gene (present on both the host chromosome and often the pET plasmid), binds to the lac operator, blocking transcription.[3]

-

IPTG Induction: Isopropyl β-D-1-thiogalactopyranoside (IPTG), a molecular mimic of allolactose, is added to the culture to induce protein expression. IPTG binds to the LacI repressor, causing a conformational change that prevents it from binding to the lac operator. This derepression allows the host RNA polymerase to transcribe the T7 RNA polymerase gene. The newly synthesized T7 RNA polymerase then specifically transcribes the GOI (including the T7 tag) from the pET vector at high levels.[4]

The inclusion of the T7 tag provides a versatile tool for the detection and purification of the expressed protein. Its small size minimizes the potential for interference with protein folding and function.[1] The high specificity of commercially available anti-T7 tag antibodies allows for sensitive and specific detection in various immunoassays and facilitates high-purity affinity purification.[5]

Caption: IPTG induction of the pET system.

Data Presentation: Quantitative Aspects of the T7 Tag System

The performance of an expression system is evaluated by metrics such as expression level, purification yield, and purity. While these parameters are highly dependent on the specific protein of interest, the choice of affinity tag also plays a significant role.

| Parameter | T7 Tag | Poly-Histidine (His)-Tag | Notes |

| Typical Expression Level | Can enhance soluble protein expression; reported up to 10.5 g/L for certain proteins.[1] | Generally high yields, but can sometimes lead to insolubility. | Expression levels are highly protein-dependent and influenced by factors like codon usage, toxicity, and culture conditions. |

| Affinity Resin Capacity | ~300 µg of a model protein per mL of anti-T7 antibody agarose resin.[6] | High capacity, often in the range of 5-20 mg of protein per mL of Ni-NTA resin. | His-tag purification generally offers higher binding capacity due to the nature of immobilized metal affinity chromatography (IMAC). |

| Purity after 1-step Affinity Purification | Generally high due to the specificity of the antibody-antigen interaction. | Purity can be variable due to non-specific binding of endogenous E. coli proteins with histidine-rich regions to the IMAC resin.[7] | Elution conditions for T7-tagged proteins (low pH) are harsh and may affect protein stability, whereas His-tagged proteins are eluted under milder conditions with imidazole.[6] |

| Binding Affinity (Kd) | Not widely reported in literature for commercially available monoclonal antibodies. | 10⁻⁵ to 10⁻⁶ M for Ni-NTA; higher affinity resins are available. | The T7 tag-antibody interaction is a high-affinity immunological interaction, generally stronger than the chelation-based interaction of the His-tag. |

Experimental Protocols

Detailed methodologies are crucial for the successful application of the T7 tag in the pET system. Below are summarized protocols for key experimental stages.

Cloning of a Gene of Interest into a pET Vector with an N-terminal T7 Tag

This protocol outlines the steps for inserting a GOI into a pET vector, such as pET-28a, which contains an N-terminal T7 tag sequence.

-

Vector and Insert Preparation:

-

Vector: Digest the pET-28a vector with appropriate restriction enzymes (e.g., NdeI and XhoI) in the multiple cloning site (MCS) downstream of the T7 tag.[8] Treat the digested vector with alkaline phosphatase to prevent self-ligation. Purify the linearized vector by gel electrophoresis.

-

Insert: Amplify the GOI by PCR using primers that incorporate the same restriction sites used for the vector. Ensure the GOI is in the correct reading frame with the upstream T7 tag. Purify the PCR product.

-

-

Ligation:

-

Set up a ligation reaction containing the purified, digested vector, the purified, digested insert, T4 DNA ligase, and an appropriate buffer. A molar ratio of insert to vector of 3:1 is commonly used.[9]

-

Incubate the reaction, for example, at 16°C overnight or at room temperature for 1-2 hours.

-

-

Transformation into a Cloning Host:

-

Transform the ligation mixture into a suitable cloning host strain of E. coli, such as DH5α, which lacks the T7 RNA polymerase gene to prevent leaky expression of potentially toxic proteins.[10]

-

Plate the transformed cells on LB agar plates containing the appropriate antibiotic for the pET vector (e.g., kanamycin for pET-28a).

-

Incubate overnight at 37°C.

-

-

Screening and Plasmid Purification:

-

Select individual colonies and screen for the correct insert by colony PCR or restriction digestion of purified plasmid DNA.

-

Sequence the purified plasmid from a positive clone to confirm the correct sequence and reading frame of the GOI.

-

Protein Expression and IPTG Induction

This protocol describes the expression of a T7-tagged protein in the BL21(DE3) E. coli strain.

-

Transformation into an Expression Host:

-

Transform the confirmed pET vector containing the GOI and T7 tag into a competent expression host, such as BL21(DE3).[5]

-

Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

-

-

Starter Culture:

-

Inoculate a single colony into 5-10 mL of LB medium containing the selective antibiotic.

-

Incubate overnight at 37°C with shaking.

-

-

Main Culture and Induction:

-

Inoculate a larger volume of LB medium (e.g., 1 L) with the overnight starter culture (typically a 1:100 dilution).

-

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches mid-log phase (approximately 0.6-0.8).[5]

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. The optimal concentration should be determined empirically.

-

Continue to incubate the culture. For improved solubility of some proteins, the temperature can be lowered to 16-25°C for overnight incubation. For rapid expression, continue at 37°C for 3-4 hours.

-

-

Cell Harvest:

-

Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Discard the supernatant. The cell pellet can be stored at -80°C until purification.

-

Affinity Purification of T7-Tagged Proteins

This protocol details the purification of a soluble T7-tagged protein using anti-T7 tag antibody-conjugated agarose beads.

-

Cell Lysis:

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., PBS with protease inhibitors).

-

Lyse the cells by sonication or using a French press on ice.

-

Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris and insoluble proteins.

-

-

Affinity Chromatography:

-

Equilibrate the anti-T7 tag antibody agarose resin in a column with the lysis buffer.

-

Load the clarified lysate onto the column.

-

Wash the column extensively with the lysis buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound T7-tagged protein using a low pH elution buffer (e.g., glycine-HCl, pH 2.2).

-

Collect the fractions and immediately neutralize them with a high pH buffer (e.g., 1M Tris-HCl, pH 8.5) to prevent protein denaturation.

-

-

Buffer Exchange and Analysis:

-

Pool the fractions containing the purified protein and perform a buffer exchange into a suitable storage buffer using dialysis or a desalting column.

-

Analyze the purity of the protein by SDS-PAGE and confirm its identity by Western blot using an anti-T7 tag antibody.

-

Mandatory Visualizations

Experimental Workflow for T7-tagged Protein Production

Caption: A typical workflow for producing T7-tagged proteins.

Signaling Pathway Example: JNK Pathway Scaffolding by JIP1

The T7 tag is frequently used in studies of signaling pathways to facilitate the detection and immunoprecipitation of key signaling proteins. A well-documented example is the study of the c-Jun N-terminal kinase (JNK) signaling pathway, where the scaffold protein JNK-interacting protein 1 (JIP1) plays a crucial role.[1] In these studies, T7-tagged JIP1 is expressed in cells to investigate its interactions with various components of the JNK cascade.[1]

Caption: JIP1 scaffolds components of the JNK pathway.

Conclusion

The T7 tag, in conjunction with the pET expression system, provides a robust and widely utilized platform for the high-level production, straightforward purification, and sensitive detection of recombinant proteins. Its small size, high-affinity antibody, and compatibility with the powerful T7 expression machinery make it an invaluable tool for researchers in academia and industry. This guide has provided an in-depth overview of the core principles, quantitative aspects, and detailed protocols necessary for the effective use of the T7 tag in the pET system, empowering scientists to accelerate their research and development efforts.

References

- 1. The JIP Group of Mitogen-Activated Protein Kinase Scaffold Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biocompare.com [biocompare.com]

- 3. An essential role of the JIP1 scaffold protein for JNK activation in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. T7-Tag Monoclonal Antibody - ORF Biologics [orfbiologics.com]

- 6. Reassembly of JIP1 Scaffold Complex in JNK MAP Kinase Pathway Using Heterologous Protein Interactions | PLOS One [journals.plos.org]

- 7. Comparison of affinity tags for protein purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for T7 Tag Protein Purification

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of recombinant proteins containing a T7 tag. The T7 tag is an 11-amino acid peptide (MASMTGGQQMG) derived from the T7 bacteriophage major capsid protein (gene 10), making it a useful and specific target for affinity purification.[1][2] This method relies on the high specificity of a monoclonal antibody that recognizes the T7 tag, which is typically immobilized on an agarose resin.[3][4] The protocol is suitable for purifying T7-tagged proteins from various expression systems, particularly E. coli.

Overview of T7 Tag Protein Purification

The purification strategy involves four main stages:

-

Cell Lysis: Extraction of total cellular proteins, including the T7-tagged protein of interest.

-